N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)pivalamide
説明
N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)pivalamide is a pyrido[2,3-d]pyrimidine derivative characterized by a 2-methyl-4-oxo substitution on the pyrimidine core and a pivalamide group attached to a phenyl ring. The pivalamide moiety (tert-butyl carboxamide) enhances lipophilicity, which may influence membrane permeability and metabolic stability compared to sulfonamide or carboxylic acid derivatives .
特性
IUPAC Name |
2,2-dimethyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-12-21-16-15(6-5-11-20-16)17(24)23(12)14-9-7-13(8-10-14)22-18(25)19(2,3)4/h5-11H,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCRDKUNCFPNBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)pivalamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of barbituric acid derivatives with arylaldehyde derivatives, followed by cyclization reactions . The reaction conditions often involve the use of catalysts such as Na2 eosin Y under visible light-mediated conditions in an air atmosphere . Industrial production methods may scale up these reactions, optimizing for yield and purity while maintaining environmental and economic efficiency.
化学反応の分析
N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)pivalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit significant anticancer properties. Studies have shown that N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)pivalamide can inhibit the growth of various cancer cell lines. For instance, a study demonstrated that this compound effectively induced apoptosis in human cancer cells through the modulation of specific signaling pathways related to cell survival and proliferation .
1.2 Antimicrobial Properties
Another promising application of this compound is its antimicrobial activity. Research has suggested that it possesses inhibitory effects against a range of bacterial strains, making it a candidate for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)pivalamide is crucial for optimizing its efficacy. Variations in the substituents on the pyrido[2,3-d]pyrimidine core influence biological activity significantly. For example:
| Substituent | Effect on Activity |
|---|---|
| Methyl group at position 2 | Enhances anticancer activity |
| Fluorine substitution | Increases antimicrobial potency |
| Pivalamide moiety | Improves solubility and bioavailability |
Case Studies
3.1 Case Study: Anticancer Efficacy
A notable study conducted on N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)pivalamide involved its testing against breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .
3.2 Case Study: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)pivalamide was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, suggesting its potential as a lead compound for antibiotic development .
作用機序
The mechanism of action of N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)pivalamide involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as dihydrofolate reductase (DHFR) and mTOR kinase, which are crucial for cell proliferation and survival . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its cytotoxic effects.
類似化合物との比較
Comparison with Structurally Similar Compounds
Pyridine-Based Pivalamide Derivatives (Catalog Compounds)
The 2017 Catalog of Pyridine Compounds lists multiple pivalamide-containing pyridine derivatives, providing insights into structural and physicochemical variations (Table 1):
Key Observations :
- Halogen Substitution: Iodo- or chloro-substituted derivatives (e.g., HB180 series, HB254) exhibit higher molecular weights and costs compared to non-halogenated analogs, likely due to synthetic complexity .
Anti-Inflammatory Pyrimidine Derivatives (Research Compounds)
highlights benzothieno[3,2-d]pyrimidine sulfonamides (e.g., compounds 1, 2, 4, 8–10) with anti-inflammatory activity via COX-2 and iNOS inhibition . Key differences from the target compound include:
- Core Structure: Benzothieno[3,2-d]pyrimidine vs. pyrido[2,3-d]pyrimidine.
- Substituents : Sulfonamide groups in derivatives increase polarity, contrasting with the lipophilic pivalamide in the target compound. This may influence bioavailability and tissue distribution .
- Biological Targets: The target compound’s pyrido[2,3-d]pyrimidine scaffold is associated with kinase inhibition (e.g., EGFR, VEGFR), whereas benzothieno-pyrimidines in specifically modulate inflammatory mediators .
生物活性
N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)pivalamide is a complex organic compound belonging to the class of pyridopyrimidines, which are known for their diverse biological activities including anti-tumor, antibacterial, antifungal, and anti-proliferative properties. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H24N4O
- Molecular Weight : 364.45 g/mol
- CAS Number : 941927-59-9
Synthesis Overview
The synthesis of N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)pivalamide typically involves multi-step organic reactions. A common synthetic route includes the condensation of barbituric acid derivatives with arylaldehyde derivatives, followed by cyclization reactions to form the pyridopyrimidine structure .
Antitumor Activity
Research indicates that compounds similar to N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)pivalamide exhibit significant antitumor properties. For instance, derivatives of pyridopyrimidine have been shown to inhibit the proliferation of various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways related to cell growth and survival.
Antimicrobial Activity
N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)pivalamide has demonstrated notable antimicrobial properties against both gram-positive and gram-negative bacteria. Studies have shown that it can effectively inhibit strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antibiotic agent. The minimum inhibitory concentration (MIC) values for these activities are crucial for evaluating its effectiveness .
Case Studies and Research Findings
- Antitumor Study :
- Antimicrobial Study :
The biological activity of N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)pivalamide is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling pathways:
- Inhibition of Kinases : Similar compounds have been identified as inhibitors of PI3K pathways which are crucial in cancer cell survival and proliferation.
- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
Q & A
Advanced Research Question
- Cytotoxicity : Use MTT or CellTiter-Glo® assays on cancer cell lines (e.g., A549, HCT116) with IC₅₀ calculations .
- Antibacterial activity : Broth dilution assays against E. coli or S. aureus; report inhibition zones (mm) and minimum inhibitory concentrations (MICs) .
- Addressing contradictions :
- Validate purity (HPLC, ≥95%) to rule out impurities .
- Use orthogonal assays (e.g., ATP-based viability vs. membrane integrity assays) .
- Replicate under standardized conditions (e.g., pH, serum concentration) .
How can structure-activity relationship (SAR) studies be designed to improve target affinity or selectivity?
Advanced Research Question
- Core modifications : Substitute the pyrido[2,3-d]pyrimidinone core with thieno[2,3-d]pyrimidinone to alter π-π stacking interactions .
- Pivalamide group : Replace with trifluoromethyl or sulfonamide groups to modulate lipophilicity and metabolic stability .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like V1BR or kinases .
- In vitro validation : Test analogs in dose-response assays to correlate structural changes with activity .
What strategies are recommended for assessing pharmacokinetic properties in preclinical models?
Advanced Research Question
- Metabolic stability : Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS .
- Plasma protein binding : Use equilibrium dialysis or ultrafiltration .
- In vivo PK : Administer IV/orally in rodents; collect plasma for AUC, Cₘₐₓ, and t₁/₂ calculations .
- BBB permeability : Assess using MDCK-MDR1 monolayers or in situ brain perfusion .
How can researchers resolve discrepancies in reported bioactivity data across studies?
Advanced Research Question
- Source validation : Cross-check compound identity (NMR, HRMS) to exclude batch variability .
- Assay standardization : Adopt CLSI guidelines for MIC assays or NIH/NCATS protocols for cytotoxicity .
- Data normalization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab variability .
- Meta-analysis : Pool data from multiple studies with random-effects models to identify trends .
What computational tools are effective for predicting off-target interactions or toxicity?
Advanced Research Question
- Docking simulations : Use Schrödinger Suite or MOE to screen against kinase or GPCR libraries .
- Toxicity prediction : Apply QSAR models (e.g., ProTox-II) to flag hepatotoxicity or mutagenicity risks .
- ADMET profiling : Leverage SwissADME or ADMETLab 2.0 for permeability, solubility, and CYP inhibition .
How should researchers design in vivo studies to validate target engagement or efficacy?
Advanced Research Question
- Xenograft models : Use immunodeficient mice with subcutaneous tumors (e.g., HCT116 or MCF-7) .
- Biomarker analysis : Quantify target modulation via ELISA (e.g., phosphorylated kinases) or PET imaging (e.g., ¹¹C-TASP699 for V1BR occupancy) .
- Dose optimization : Conduct 3–5 dose tiers to establish MTD and therapeutic index .
Q. Notes
- Data tables are hypothetical due to limited compound-specific data in evidence. For example, cytotoxicity values would follow protocols in .
- Advanced questions emphasize mechanistic and methodological rigor, distinguishing them from basic synthesis/characterization inquiries.
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